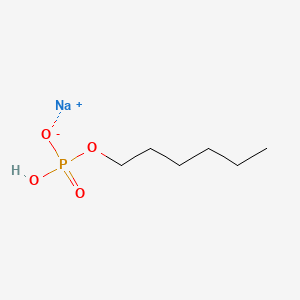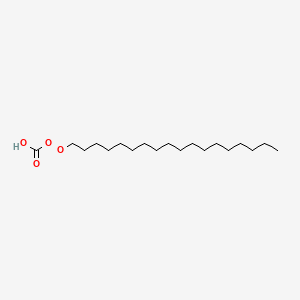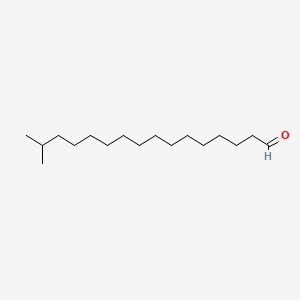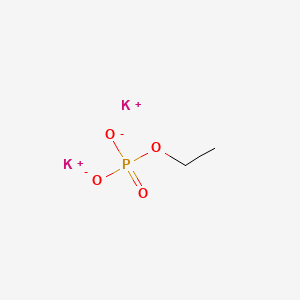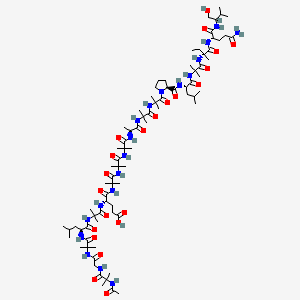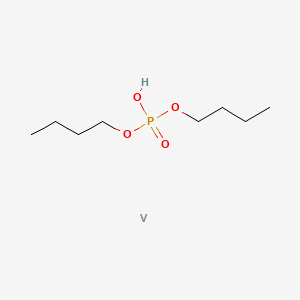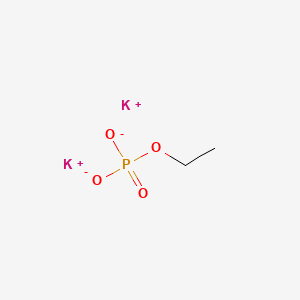
Phosphoric acid, ethyl ester, potassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoric acid, ethyl ester, potassium salt is a chemical compound with the molecular formula C2H7KO4P. It is an ester of phosphoric acid where the hydrogen atom of the hydroxyl group is replaced by an ethyl group, and the resulting ester is neutralized with potassium. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphoric acid, ethyl ester, potassium salt can be synthesized through the esterification of phosphoric acid with ethanol, followed by neutralization with potassium hydroxide. The reaction typically involves the following steps:
Esterification: Phosphoric acid reacts with ethanol in the presence of a catalyst such as sulfuric acid to form ethyl phosphate. [ \text{H}_3\text{PO}_4 + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{C}_2\text{H}_5\text{PO}_4 + \text{H}_2\text{O} ]
Neutralization: The ethyl phosphate is then neutralized with potassium hydroxide to form the potassium salt. [ \text{C}_2\text{H}_5\text{PO}_4 + \text{KOH} \rightarrow \text{C}_2\text{H}_5\text{KPO}_4 + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification and neutralization processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous reactors and efficient separation techniques are common practices to enhance the production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphoric acid, ethyl ester, potassium salt undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water, yielding phosphoric acid and ethanol. [ \text{C}_2\text{H}_5\text{KPO}_4 + \text{H}_2\text{O} \rightarrow \text{H}_3\text{PO}_4 + \text{C}_2\text{H}_5\text{OH} + \text{KOH} ]
Oxidation: The ethyl group can be oxidized to form acetic acid and phosphoric acid. [ \text{C}_2\text{H}_5\text{KPO}_4 + \text{O}_2 \rightarrow \text{CH}_3\text{COOH} + \text{H}_3\text{PO}_4 + \text{KOH} ]
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions with either acidic or basic conditions.
Oxidation: Requires an oxidizing agent such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Hydrolysis: Phosphoric acid, ethanol, and potassium hydroxide.
Oxidation: Acetic acid, phosphoric acid, and potassium hydroxide.
Applications De Recherche Scientifique
Phosphoric acid, ethyl ester, potassium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical studies to investigate enzyme activities and metabolic pathways.
Medicine: Utilized in pharmaceutical formulations and as a buffer in biological assays.
Industry: Applied in the manufacturing of detergents, fertilizers, and food additives.
Mécanisme D'action
The mechanism of action of phosphoric acid, ethyl ester, potassium salt involves its ability to donate phosphate groups in biochemical reactions. It acts as a phosphorylating agent, transferring phosphate groups to target molecules, which can alter their activity and function. This compound is involved in various metabolic pathways, including energy production and signal transduction.
Comparaison Avec Des Composés Similaires
Phosphoric acid, ethyl ester, potassium salt can be compared with other similar compounds such as:
Phosphoric acid, methyl ester, potassium salt: Similar in structure but with a methyl group instead of an ethyl group.
Phosphoric acid, butyl ester, potassium salt: Contains a butyl group, resulting in different chemical properties and reactivity.
Phosphoric acid, isopropyl ester, potassium salt: Features an isopropyl group, which affects its solubility and interaction with other molecules.
Uniqueness
The ethyl group in this compound provides a balance between hydrophilicity and hydrophobicity, making it suitable for a wide range of applications. Its reactivity and stability make it a valuable compound in both research and industrial settings.
Propriétés
Numéro CAS |
97489-53-7 |
|---|---|
Formule moléculaire |
C2H5K2O4P |
Poids moléculaire |
202.23 g/mol |
Nom IUPAC |
dipotassium;ethyl phosphate |
InChI |
InChI=1S/C2H7O4P.2K/c1-2-6-7(3,4)5;;/h2H2,1H3,(H2,3,4,5);;/q;2*+1/p-2 |
Clé InChI |
HEUAXSYUYZUAJZ-UHFFFAOYSA-L |
SMILES canonique |
CCOP(=O)([O-])[O-].[K+].[K+] |
Numéros CAS associés |
1623-14-9 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


